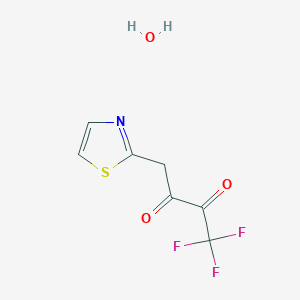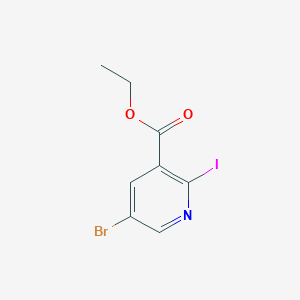
5-Bromo-2-iodonicotinicAcid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-iodonicotinic acid is a halogenated derivative of nicotinic acid, which is a form of vitamin B3. This compound is of significant interest in the field of organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-iodonicotinic acid typically involves halogenation reactions. One common method starts with nicotinic acid, which undergoes bromination followed by iodination. The reaction conditions often involve the use of bromine and iodine in the presence of suitable catalysts and solvents to facilitate the halogenation process .
Industrial Production Methods
Industrial production of 5-Bromo-2-iodonicotinic acid can be scaled up using optimized synthetic routes that ensure high yield and purity. The process involves multiple steps, including halogenation and purification, to achieve the desired product. The reaction conditions are carefully controlled to maintain safety and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-iodonicotinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Cross-Coupling Reactions: This compound is often used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.
Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is often a biaryl compound .
Aplicaciones Científicas De Investigación
5-Bromo-2-iodonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biological pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: The compound is employed in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-iodonicotinic acid involves its reactivity with various molecular targets. In cross-coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation steps, facilitated by palladium catalysts. These reactions lead to the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-iodopyrimidine: Another halogenated compound used in cross-coupling reactions.
5-Bromo-2-chloronicotinic acid: A similar compound with chlorine instead of iodine.
Uniqueness
5-Bromo-2-iodonicotinic acid is unique due to its specific halogenation pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of specialized organic compounds .
Propiedades
Fórmula molecular |
C8H7BrINO2 |
|---|---|
Peso molecular |
355.95 g/mol |
Nombre IUPAC |
ethyl 5-bromo-2-iodopyridine-3-carboxylate |
InChI |
InChI=1S/C8H7BrINO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3 |
Clave InChI |
ONIZEOWVZXIJDG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=CC(=C1)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


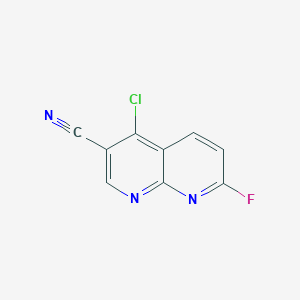
![7-(4-{5-amino-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12273490.png)
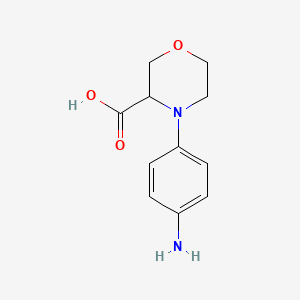
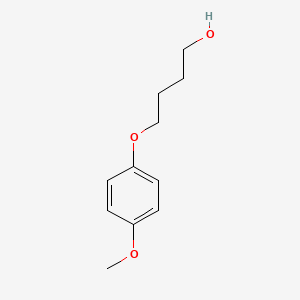
![Ethyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate](/img/structure/B12273515.png)
![1-Benzyl-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one](/img/structure/B12273527.png)
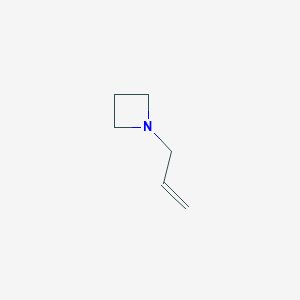
![7-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-7-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B12273547.png)
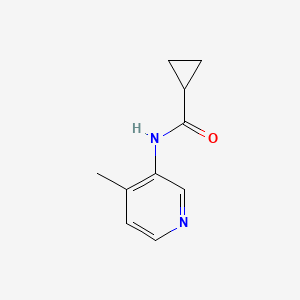
![2-Methyl-4-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}oxy)pyridine](/img/structure/B12273553.png)
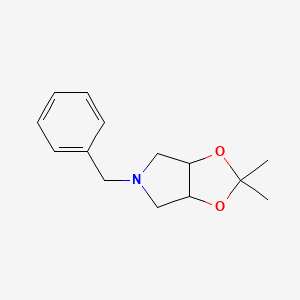
![[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][(4-fluorophenyl)methyl]methylamine](/img/structure/B12273563.png)
![N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12273564.png)
